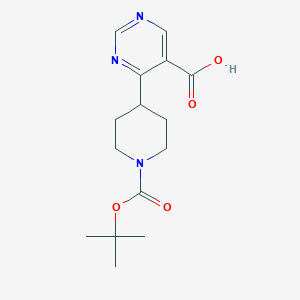

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid

Description

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring fused with a tert-butoxycarbonyl (Boc)-protected piperidine moiety. The Boc group serves as a protective agent for amines during synthetic processes, enhancing stability and solubility in organic solvents. The pyrimidine-5-carboxylic acid component provides a reactive site for further derivatization, making this compound a versatile intermediate in pharmaceutical and agrochemical research. Its molecular formula is inferred as C15H20N4O4, with a molecular weight of approximately 320.35 g/mol (based on structural analogs in ).

This compound is primarily utilized in medicinal chemistry for synthesizing kinase inhibitors or protease-activated receptor (PAR) antagonists, where the pyrimidine core acts as a scaffold for hydrogen bonding and π-π interactions with biological targets.

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-6-4-10(5-7-18)12-11(13(19)20)8-16-9-17-12/h8-10H,4-7H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTKDMVYWRARNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound finds applications across various fields:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding assays.

Medicine: It has potential as a lead compound in drug discovery, particularly for targeting diseases involving pyrimidine metabolism.

Industry: It is used in the development of new materials and catalysts, contributing to advancements in material science.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting nucleotide synthesis. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects: The chlorine atom in 4-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)amino)-2-chloropyrimidine-5-carboxylic acid increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. The methyl group in 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid improves lipophilicity, favoring blood-brain barrier penetration.

Core Heterocycle Differences: Replacing the pyrimidine ring with oxazole (as in ) reduces molecular weight and aromaticity, shifting applications from pharmaceuticals to agrochemicals. The pyrrolidinone derivative () exhibits conformational flexibility, making it suitable for targeting proteases with deep binding pockets.

Synthetic Accessibility :

- The Boc-protected intermediates (e.g., tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate in ) are synthesized via acyl chloride formation, a method applicable to most analogs. Chlorinated derivatives, however, require additional steps for functionalization.

Biological Activity

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid, commonly referred to as Boc-piperidine-pyrimidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- tert-Butoxycarbonyl (Boc) Group : A protective group commonly used in organic synthesis.

The molecular formula is with a molecular weight of 303.37 g/mol.

The biological activity of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may act as:

- Enzyme Inhibitor : It has been studied for its ability to inhibit specific kinases, which are crucial in cellular signaling pathways.

- Receptor Modulator : The compound shows potential as a ligand for certain receptors, influencing cellular responses related to inflammation and cancer progression.

Pharmacokinetics

Pharmacokinetic studies have demonstrated the following characteristics:

- Bioavailability : The compound exhibits moderate bioavailability, with studies indicating an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg.

- Clearance Rate : The clearance rate is reported at 82.7 mL/h/kg, which is considered slightly high, suggesting rapid metabolism and excretion from the body .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays revealed that it significantly inhibits cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 value of approximately 0.126 μM .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A | 2.5 | Low |

This indicates a favorable therapeutic window for targeting cancer cells while sparing normal cells.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses:

- P2Y14 Receptor Antagonism : It acts as an antagonist at the P2Y14 receptor, which is involved in mediating inflammatory activities. This mechanism may contribute to its potential use in treating inflammatory diseases .

Case Studies

-

Antitumor Efficacy Study :

- In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of tumor growth and metastasis compared to control groups. The study concluded that the compound could be a viable candidate for further development as an anticancer agent .

- Safety Profile Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.